molecular formula C35H42O8 B1255618 Arteminolide A

Arteminolide A

Cat. No.: B1255618
M. Wt: 590.7 g/mol
InChI Key: RAKYLPJLLBOHHN-PAIAVIFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arteminolide A is a chemical compound with the molecular formula C35H42O8 and the PubChem CID 15968984 . As this is a specialized research chemical, detailed information on its specific applications, research value, and mechanism of action is not widely available in public literature at this time. Researchers are encouraged to consult specialized scientific databases and primary research literature for the most current findings. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C35H42O8

Molecular Weight

590.7 g/mol

IUPAC Name

[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C35H42O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-11,13,16,20,22,25-29,40H,5,8-9,12,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32-,33+,34-,35+/m0/s1

InChI Key

RAKYLPJLLBOHHN-PAIAVIFNSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)CC(C)C)[C@]4(C[C@@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Synonyms

arteminolide A

Origin of Product

United States

Scientific Research Applications

Chemistry Applications

Model Compound for Synthesis Studies
Arteminolide A is utilized as a model compound in the study of complex natural product synthesis and reaction mechanisms. Its unique structure allows researchers to explore various synthetic pathways and reaction conditions that can lead to the development of new chemical entities.

Inhibitor Studies
The compound serves as an important reference point for synthesizing derivatives that may exhibit enhanced biological activity. Its structural characteristics are crucial for understanding the relationship between chemical structure and biological function.

Farnesyltransferase Inhibition
this compound has been investigated for its biological activity, particularly as an inhibitor of farnesyltransferase, an enzyme involved in post-translational modifications of proteins that are critical for cell growth and division. Studies have shown that this compound exhibits potent inhibitory effects on farnesyltransferase with an IC50 value ranging from 0.7 to 1 µM . This inhibition is significant in cancer research, as farnesyltransferase plays a role in oncogenic signaling pathways.

Medical Applications

Potential Therapeutic Uses
Research indicates that this compound may have potential therapeutic applications, including:

  • Anti-Cancer Properties : The compound has demonstrated anti-cancer effects in various cell lines, making it a candidate for further investigation in oncology .
  • Anti-Inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
  • Antiparasitic Activity : Given its derivation from Artemisia argyi, this compound may also have activity against certain parasitic infections, similar to other artemisinin derivatives .

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of this compound on H-Ras transformed cells, demonstrating significant inhibition of cellular growth due to its action on farnesyltransferase . This finding underscores the importance of this compound in developing targeted cancer therapies.

Case Study: Safety Profile

Clinical evaluations have indicated that artemisinin derivatives, including this compound, generally exhibit favorable safety profiles with minimal adverse reactions reported during trials focused on their therapeutic effects against various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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